C23H24Cl2N4O2
Description
Historical Context and Initial Identification of C23H24Cl2N4O2
The initial identification and synthesis of NIDA-41020 were part of research efforts exploring novel compounds with potential biological activities. While the specific date of its first synthesis is not widely publicized, it is recognized as a research chemical. tocris.combook118.com The compound was developed to investigate its interaction with biological targets, particularly cannabinoid receptors, where it was initially characterized as a cannabinoid receptor antagonist. google.com
Chemical Classification and Structural Features of this compound within Novel Bioactive Molecules
NIDA-41020 is classified as a pyrazole (B372694) derivative. google.com Its structure features a central pyrazole ring substituted with a dichlorophenyl group, a methoxyphenyl group, a methyl group, and a piperidinyl-carboxamide moiety. tocris.com This specific arrangement of functional groups is crucial to its biological activity.
Table 1: Chemical and Physical Properties of NIDA-41020
| Property | Value |
|---|---|
| Molecular Formula | This compound |
| Molecular Weight | 459.37 g/mol |
| CAS Number | 502486-89-7 |
| IUPAC Name | 1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide |
Another compound with a similar but distinct molecular formula, C19H16ClNO4, is known as A-803467. rndsystems.comfocusbiomolecules.com This compound, 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, is a potent and selective blocker of the Nav1.8 sodium channel. rndsystems.compnas.orgtocris.com
Overview of Research Trajectories for this compound as a Bioactive Agent
Research into NIDA-41020 has primarily focused on its role as a cannabinoid receptor antagonist. google.com This line of inquiry is significant for understanding the endocannabinoid system and its modulation for therapeutic purposes.
In a parallel vein of research, the compound A-803467, while structurally different, highlights the therapeutic potential of targeting ion channels. A-803467 has been extensively studied for its analgesic properties in models of neuropathic and inflammatory pain. pnas.orgapexbt.comnih.gov It demonstrates high selectivity for the Nav1.8 sodium channel, which is predominantly expressed in sensory neurons. focusbiomolecules.comphysiology.org This selectivity makes it a promising candidate for the development of novel pain therapeutics with potentially fewer side effects than non-selective sodium channel blockers. researchgate.netmdpi.com
Research has shown that A-803467 can attenuate mechanical allodynia and thermal hyperalgesia in various animal models of pain. nih.govmdpi.com Furthermore, it has been investigated for its potential to enhance the efficacy of anticancer drugs by interacting with the ABCG2 transporter, a protein associated with multidrug resistance in cancer cells. medchemexpress.com
Table 2: Investigated Bioactivities of Related Compounds
| Compound | Primary Target | Therapeutic Area of Interest |
|---|---|---|
| NIDA-41020 | Cannabinoid Receptors | Neurological and Inflammatory Disorders |
While the research on NIDA-41020 is still developing, the trajectory of similar bioactive molecules like A-803467 underscores the importance of investigating novel chemical entities for their potential to address unmet medical needs.
Compound Names Mentioned:
NIDA-41020
A-803467
1-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide
5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Amitriptyline. frontiersin.org
Anandamide. frontiersin.org
Atropine. frontiersin.org
Capsaicin. nih.gov
Gabapentin. pnas.org
Lamotrigine. pnas.org
Lidocaine. physiology.org
Mexiletine. pnas.org
Mitoxantrone. medchemexpress.com
PF-01247324. mdpi.comfrontiersin.org
Tanezumab. frontiersin.org
Topotecan. medchemexpress.com
VX-150.
Structure
3D Structure
Properties
Molecular Formula |
C23H24Cl2N4O2 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
6-chloro-N-[4-[(2-chlorophenyl)methylamino]-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H24Cl2N4O2/c24-16-7-8-20-18(12-16)17-9-11-29(14-21(17)28-20)23(31)26-10-3-6-22(30)27-13-15-4-1-2-5-19(15)25/h1-2,4-5,7-8,12,28H,3,6,9-11,13-14H2,(H,26,31)(H,27,30) |
InChI Key |
XINCFTJPZRJJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCCCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Synthetic Methodologies for C23h24cl2n4o2 and Its Analogues
Strategic Approaches to the Total Synthesis of C23H24Cl2N4O2
The total synthesis of a novel compound like this compound would necessitate a carefully planned retrosynthetic analysis. This process involves breaking down the complex target molecule into simpler, commercially available starting materials. Key strategic considerations would include the identification of key bond disconnections and the sequencing of reactions to ensure efficiency and control over the chemical transformations.
Exploration of Precursor Compounds and Reaction Mechanisms for this compound Synthesis
The selection of precursor compounds is intrinsically linked to the retrosynthetic strategy. For a molecule with the complexity of this compound, precursors would likely include functionalized aromatic rings, such as dichlorinated anilines or phenols, and heterocyclic building blocks. The nitrogen and oxygen atoms could be part of various functional groups like amides, amines, ethers, or nitro groups, which would dictate the choice of starting materials.
The reaction mechanisms employed would be diverse, reflecting the required chemical transformations. Common reactions could include nucleophilic aromatic substitution to introduce the chloro atoms, acylation reactions to form amide bonds, and ether synthesis methodologies like the Williamson ether synthesis. The specific reagents and reaction conditions would be chosen to maximize yield and minimize the formation of byproducts. Understanding the mechanism of each step is crucial for optimizing the reaction and for troubleshooting any synthetic challenges that may arise. For example, the formation of carbon-nitrogen bonds might proceed through mechanisms such as nucleophilic substitution or reductive amination.
Chemical Derivatization and Analogue Design of this compound for Structure-Activity Relationship Studies
Once a synthetic route to this compound is established, the next logical step in a drug discovery context would be to synthesize a library of analogues to explore the structure-activity relationship (SAR). nih.gov Chemical derivatization involves systematically modifying different parts of the lead compound to understand how these changes affect its biological activity. researchgate.net
For this compound, derivatization strategies could include:
Modification of the dichlorophenyl groups: Varying the position and number of chlorine atoms, or replacing them with other halogens or electron-withdrawing/donating groups.
Alteration of the nitrogen-containing heterocycles: Modifying the ring size, substitution pattern, or the nature of the heteroatoms.
Changes to the oxygen-containing functionalities: For example, converting an ether to a thioether or an ester to an amide.
These systematic modifications would generate a dataset that correlates structural features with biological activity, providing insights into the pharmacophore of the compound.
Interactive Data Table: Hypothetical Analogue Design for SAR Studies
| Analogue ID | Modification from this compound | Rationale |
| A-1 | Monochloro-substituted phenyl ring | Investigate the importance of the second chlorine atom. |
| A-2 | Fluoro-substituted phenyl ring | Explore the effect of a different halogen on activity. |
| A-3 | Methyl-substituted heterocycle | Probe the steric and electronic effects at this position. |
| A-4 | Altered linker between aromatic rings | Determine the optimal length and flexibility of the linker. |
Methodologies for Stereochemical Control and Resolution in this compound Synthesis
If this compound contains stereocenters, controlling its stereochemistry would be a critical aspect of its synthesis. The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Methodologies for stereochemical control can be broadly categorized into two approaches:
Asymmetric Synthesis: This involves using chiral starting materials, reagents, or catalysts to selectively produce one enantiomer or diastereomer over others. This is often the preferred method as it is more atom-economical.
Chiral Resolution: This involves synthesizing the compound as a mixture of stereoisomers (a racemate or a mixture of diastereomers) and then separating them. This can be achieved through techniques such as classical resolution with a chiral resolving agent or chiral chromatography.
The choice of method would depend on the specific structure of this compound and the feasibility of applying different stereocontrol strategies. For instance, if the molecule possesses a chiral alcohol, enzymatic resolution could be a viable option. If a key bond-forming reaction creates a stereocenter, an asymmetric catalytic version of that reaction would be highly desirable.
Molecular Target Elucidation and Pharmacological Action of C23h24cl2n4o2
Investigation of C23H24Cl2N4O2 as a Cannabinoid Receptor 1 (CB1) Antagonist
Rimonabant is a 1,5-diarylpyrazole derivative that potently and selectively blocks the CB1 receptor. wikipedia.org Its discovery was a pivotal moment in cannabinoid research, providing a critical tool to study the physiological roles of the endocannabinoid system. jbclinpharm.orgnih.gov The compound's interaction with the CB1 receptor is characterized by high affinity, competitive antagonism, and properties of inverse agonism. wikipedia.orgnih.gov
Ligand-Receptor Binding Kinetics and Affinity of this compound at CB1
Binding assays have consistently demonstrated that this compound is a potent and selective ligand for the CB1 receptor. psu.edu It exhibits high affinity for the CB1 receptor, with reported Ki (inhibition constant) values in the low nanomolar range, while showing significantly lower affinity for the CB2 receptor. psu.edumdpi.com This selectivity underscores its primary action on the central and peripheral CB1 receptors.
Studies have reported Ki values for Rimonabant at the human CB1 receptor to be approximately 1.8 nM, 2 nM, and 5.6 nM in various assays. jbclinpharm.orgmedchemexpress.comcaymanchem.com In contrast, its affinity for the CB2 receptor is substantially lower, with Ki values greater than 1000 nM. psu.edumdpi.com This gives Rimonabant a high selectivity ratio for CB1 over CB2, making it a specific pharmacological tool. apexbt.com Radioligand binding assays, often using tritiated agonists like [3H]CP 55,940 or the tritiated form of Rimonabant itself ([3H]SR141716A), have been instrumental in determining these affinity values. psu.eduselleckchem.com The compound readily displaces these radiolabeled ligands from their binding sites on the CB1 receptor. psu.edu
| Receptor | Reported Ki Value (nM) | Source |
|---|---|---|
| Human CB1 | 1.8 | medchemexpress.comapexbt.com |
| Human CB1 | 2.0 | jbclinpharm.org |
| Human CB1 | 5.6 | psu.educaymanchem.com |
| Human CB2 | >1000 | psu.edumdpi.comcaymanchem.com |
Functional Antagonism Assays for this compound on CB1 Signaling Pathways
Functional assays have confirmed that this compound acts as a potent antagonist at the CB1 receptor. psu.edu It effectively blocks the intracellular signaling cascades typically initiated by CB1 agonists, such as the inhibition of adenylyl cyclase and the modulation of ion channels. nih.govmdpi.com For instance, Rimonabant antagonizes the inhibitory effects of cannabinoid agonists on electrically evoked contractions in mouse vas deferens tissue, a classic in vitro model for CB1 function. mdpi.com
Furthermore, many studies have classified Rimonabant not just as a neutral antagonist but as an inverse agonist. wikipedia.orgpatsnap.com A neutral antagonist simply blocks an agonist from binding, whereas an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity. wikipedia.org This inverse agonism is explained by a two-state receptor model where receptors exist in an equilibrium between active (R*) and inactive (R) states. wikipedia.orgjbclinpharm.org Rimonabant is believed to preferentially bind to and stabilize the inactive state of the CB1 receptor. wikipedia.orgjbclinpharm.org
This property has been demonstrated in functional assays like [35S]GTPγS binding, which measures G-protein activation. medchemexpress.com Rimonabant has been shown to inhibit basal [35S]GTPγS binding in tissues expressing CB1 receptors, indicating a reduction in constitutive receptor activity. nih.govmedchemexpress.com However, some research suggests that this inverse agonist effect observed at higher concentrations might be independent of the CB1 receptor, as it was also seen in cells lacking CB1 receptors and in tissues from CB1 knockout mice. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies for CB1 Antagonism by this compound Analogues
The well-defined structure of Rimonabant has served as a model for numerous structure-activity relationship (SAR) studies, aiming to develop new CB1 ligands with improved properties. jbclinpharm.orgjbclinpharm.org The diarylpyrazole scaffold of Rimonabant is crucial for its activity, with three key regions influencing its interaction with the CB1 receptor: the N1-substituent (2,4-dichlorophenyl group), the C3-substituent (N-piperidinyl-carboxamide group), and the C5-substituent (4-chlorophenyl group). jbclinpharm.org
SAR studies have revealed that:
N1-Substituent: The 2,4-dichlorophenyl group at the N1 position of the pyrazole (B372694) ring is critical for high-affinity binding, engaging in significant hydrophobic interactions with the receptor. jbclinpharm.org Replacing it with other groups, like n-pentyl or n-hexyl, can maintain high affinity. jbclinpharm.org
C3-Substituent: This region was initially thought to be primarily involved in receptor recognition. nih.gov Later research showed that modifications here could dramatically alter the functional profile of the compound, sometimes converting antagonists into agonists. nih.govacs.org
C5-Substituent: The p-chlorophenyl group at the C5 position also contributes to receptor affinity. jbclinpharm.org
The pyrazole skeleton of Rimonabant has been a foundational starting point for developing second-generation CB1 antagonists, including peripherally restricted antagonists and neutral antagonists, in an effort to separate therapeutic effects from centrally-mediated side effects. mdpi.comacs.org For example, the development of pyrazole-based tricyclic ligands like PIMSR, which display neutral antagonist profiles, originated from SAR studies based on the Rimonabant structure. mdpi.com
| Modified Position | Key Group (Rimonabant) | SAR Finding | Source |
|---|---|---|---|
| N1 (Pyrazole) | 2,4-Dichlorophenyl | Crucial for high affinity; provides key hydrophobic interactions. Can be replaced by other hydrophobic groups like n-pentyl. | jbclinpharm.org |
| C3 (Pyrazole) | N-Piperidinyl-carboxamide | Modifications can convert antagonists into agonists, indicating a complex role in functional activity. | nih.govacs.org |
| C5 (Pyrazole) | 4-Chlorophenyl | Contributes to receptor affinity. | jbclinpharm.org |
Evaluation of this compound in CC Chemokine Receptor 4 (CCR4) Research
While this compound is unequivocally established as a CB1 antagonist, its relationship with other receptor systems, such as the CC Chemokine Receptor 4 (CCR4), is not well-documented in mainstream scientific literature. An exhaustive search of pharmacological databases and research articles did not yield specific studies investigating Rimonabant or its direct analogues as modulators of CCR4.
Contribution of this compound to the Discovery and Development of CCR4 Antagonists
Based on available scientific literature, there is no direct evidence to suggest that this compound (Rimonabant) or its core diarylpyrazole structure served as a foundational scaffold or tool compound for the discovery and development of CCR4 antagonists. Research and development pathways for CCR4 antagonists have historically focused on different chemical scaffolds tailored to the unique structural and binding characteristics of the CCR4 chemokine receptor.
In Vitro Characterization of CCR4 Modulatory Activity by this compound-related Compounds
There is a lack of published in vitro studies characterizing the modulatory activity of Rimonabant or its closely related analogues on the CCR4 receptor. Pharmacological profiling of Rimonabant has primarily focused on its high selectivity for the CB1 receptor over the CB2 receptor and other G-protein coupled receptors, but these panels have not typically included CCR4. caymanchem.com Therefore, no data is available to report on the in vitro effects of these compounds on CCR4 signaling pathways.
Exploration of Molecular Interactions of this compound with the CCR4 Receptor
The chemical compound with the molecular formula this compound is identified as N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. tocris.com It is also known by the designation NIDA-41020. google.comndclist.com This compound functions as a small molecule antagonist of the C-C chemokine receptor type 4 (CCR4), a G protein-coupled receptor that plays a significant role in immune cell trafficking. medchemexpress.compatsnap.com The pharmacological action of this compound is centered on its ability to block the interaction between CCR4 and its natural chemokine ligands, thereby inhibiting downstream signaling pathways. patsnap.com
The CCR4 receptor is a key mediator in the migration of specific immune cells, such as T helper 2 (Th2) cells and regulatory T (Treg) cells, to sites of inflammation or into the tumor microenvironment. rapt.comrapt.commdpi.com Dendritic cells and macrophages in the tumor microenvironment produce the CCR4 ligands CCL17 and CCL22, creating a chemokine gradient that attracts immunosuppressive Treg cells. rapt.com By binding to the CCR4 receptor, antagonists like this compound prevent the recruitment of these cells, which can help restore anti-tumor immunity. rapt.comrapt.com
The mechanism of action for CCR4 antagonists involves the direct blockage of chemokine binding to the receptor. patsnap.com This inhibition disrupts the signal transduction processes that lead to chemotaxis, which is the directed movement of cells in response to a chemical stimulus. patsnap.com Research into various CCR4 antagonists has revealed their potential to modulate immune responses in conditions where this pathway is dysregulated. patsnap.comrapt.com For instance, a potent and selective CCR4 antagonist, referred to as "CCR4 antagonist 2," demonstrated the ability to inhibit Treg trafficking into tumors. medchemexpress.com Another compound, C-021 dihydrochloride, potently inhibits chemotaxis in both human and mouse cells by preventing the CCR4 ligand CCL22 from binding to the receptor. medchemexpress.com
The interaction between an antagonist and the CCR4 receptor is a complex molecular process. The CCR4-NOT complex, for example, is involved in regulating mRNA stability, and its activity can be targeted. elifesciences.org The specificity of these interactions is crucial, as demonstrated by RNA-binding proteins that help the Ccr4-Not complex distinguish between very similar RNA sequences. elifesciences.org The development of antagonists has led to compounds with high affinity and selectivity for CCR4, capable of inhibiting receptor-mediated functions at nanomolar concentrations. medchemexpress.commedchemexpress.com
Below are tables detailing the identity of this compound and the inhibitory concentrations of representative CCR4 antagonists.
Table 1: Compound Identification
| Property | Value |
|---|---|
| Molecular Formula | This compound |
| IUPAC Name | N-(Piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide tocris.com |
| Common Name | NIDA-41020 google.comndclist.com |
| Molecular Weight | 459.37 g/mol tocris.combook118.com |
Table 2: In Vitro Activity of Select CCR4 Antagonists
| Compound | Assay | IC50 (nM) | Reference |
|---|---|---|---|
| CCR4 antagonist 2 | Ca2+ Flux | 40 | medchemexpress.com |
| CCR4 antagonist 2 | Chemotaxis (CTX) | 70 | medchemexpress.com |
| C-021 dihydrochloride | [35S]GTPγS Binding (Human CCL22) | 18 | medchemexpress.com |
| C-021 dihydrochloride | Chemotaxis (Human) | 140 | medchemexpress.com |
These findings underscore the targeted nature of this compound and related compounds in modulating the CCR4 pathway, highlighting the specific molecular interactions that drive their pharmacological effects. The continued exploration of these interactions is vital for the development of selective immunomodulatory therapies. arxiv.org
Advanced Preclinical Research of C23h24cl2n4o2
In Vitro Biological Efficacy and Selectivity Profiling of C23H24Cl2N4O2
Preclinical evaluations have demonstrated that amcenestrant (B610687) possesses potent antagonist and degradation activities against both wild-type and mutant forms of the estrogen receptor (ER). aacrjournals.org
Cellular Assays for Receptor Activation and Inhibition by this compound
In cellular assays, amcenestrant has shown potent and effective inhibition of ER signaling. aacrjournals.org It acts as a competitive antagonist to the estrogen receptor, and its binding induces conformational changes that lead to the degradation of the receptor. onclive.comonclive.com This dual mechanism of action results in a robust inhibition of the ER signaling pathway. onclive.comresearchgate.net
Studies using MCF-7 breast cancer cells, which are ER-positive, have shown that amcenestrant effectively induces ERα degradation at subnanomolar concentrations, with a half-maximal effective concentration (EC50) of 0.2 nM and maximal degradation levels reaching 98%. aacrjournals.orgmedchemexpress.com This degradation of the ERα protein was blocked by the proteasome inhibitor MG132, confirming the proteasome-dependent mechanism of action. aacrjournals.org
Amcenestrant's antagonist activity has been demonstrated in various ER+ breast cancer cell lines, where it has shown superior or broader ER antagonist and degrader activities compared to other SERDs. aacrjournals.orgresearchgate.net It has demonstrated efficacy in inhibiting the growth of tamoxifen-resistant LCC2 cells with a half-maximal inhibitory concentration (IC50) of 16 nmol/L, indicating a lack of cross-resistance with tamoxifen. aacrjournals.org Furthermore, it has shown potency in cell lines with ESR1 mutations, which can confer resistance to other endocrine therapies. mdpi.com
The antiproliferative activity of amcenestrant has been evaluated across a panel of ER+ breast cancer cell lines.
| Cell Line | Description | Amcenestrant Activity |
| MCF-7 | ER+ breast cancer cell line | Potent inhibition of cell growth. mdpi.com |
| MCF7-ESR1 mutant-Y537S | MCF-7 with Y537S ER mutation | Potent antagonist and degradation activities. aacrjournals.org |
| BT-474 | HER2+/ER+ breast cancer cell line | Anti-proliferative effect observed. mdpi.com |
| MDA-MB-361 | HER2+/ER+ breast cancer cell line | Anti-proliferative effect observed. mdpi.com |
| EFM-192a | HER2+/ER+ breast cancer cell line | Anti-proliferative effect observed. mdpi.com |
| LCC2 | Tamoxifen-resistant MCF7 derived model | Inhibited growth with an IC50 of 16 nmol/L. aacrjournals.org |
Assessment of this compound Selectivity Against Off-Targets
The selectivity of amcenestrant has been a key focus of its preclinical profiling. In vitro selectivity assays have shown no significant off-target activity at concentrations up to 1 μM. frontiersin.orgtandfonline.com Specifically, it was evaluated against a large panel of receptors and was found to have no activity against other nuclear receptors at concentrations up to 5 μmol/L. aacrjournals.orgaacrjournals.org Its activity is highly selective for ERα-dependent tumor cells, as it had no effect on the growth of ER-negative cell lines even at the highest concentrations tested. aacrjournals.org This high selectivity is attributed to its specific interaction with the estrogen receptor.
In Vivo Pharmacological Investigations of this compound in Preclinical Models
In vivo studies have corroborated the in vitro findings, demonstrating significant anti-tumor activity in various preclinical models of ER+ breast cancer.
Evaluation of this compound Activity in Preclinical Disease Models
Amcenestrant has demonstrated significant tumor regression in in vivo models of ER+ breast cancer. aacrjournals.orgd-nb.infonih.gov In a tamoxifen-sensitive MCF-7 xenograft tumor model, orally administered amcenestrant exhibited dose-dependent inhibition of tumor growth, with tumor regression observed at a dose of 25 mg/kg twice daily. tandfonline.com
Furthermore, in a patient-derived xenograft (PDX) model (HCI013), which is resistant to tamoxifen, amcenestrant treatment led to significant tumor regression. aacrjournals.orgtandfonline.com This is noteworthy as the standard SERD, fulvestrant, only resulted in partial anti-tumor activity in this model. aacrjournals.orgaacrjournals.org The efficacy of amcenestrant was also demonstrated in mouse tumor models with the MCF7-ESR1 mutant-Y537S. aacrjournals.orgresearchgate.net
The efficacy of amcenestrant was enhanced when co-administered with palbociclib, a CDK4/6 inhibitor, in mutant ESR1 models. aacrjournals.orgresearchgate.net
Pharmacodynamic Biomarker Discovery for this compound
To monitor the in vivo activity of amcenestrant, researchers have investigated various pharmacodynamic biomarkers. A key biomarker identified is the use of [18F]FluoroEstradiol Positron Emission Tomography (FES-PET) imaging. aacrjournals.orgnih.gov In mice with ERα-Y537S xenograft tumors, FES-PET imaging showed a significant decrease in signal after amcenestrant administration, confirming target engagement and ERα occupancy by the drug. aacrjournals.orgresearchgate.net This decrease in FES uptake correlated with the downregulation of ERα protein levels in the tumor tissue, as confirmed by immunohistochemistry (IHC). nih.govnih.gov
Other biomarkers investigated include the modulation of ER target gene expression. In vivo studies have shown that amcenestrant treatment leads to a time- and dose-dependent modulation of ERα target genes, such as the inhibition of IL20, PGR, and CXCL12, and an increase in Blnk and Bcas1 gene expression. aacrjournals.org Additionally, the proliferation marker Ki-67 has been used to assess the anti-proliferative effect of amcenestrant in combination with other agents. nih.govresearchgate.net
Mechanistic Studies on this compound-Mediated Cellular Responses
Mechanistic studies have elucidated that amcenestrant's efficacy stems from its dual action as both a potent antagonist and a degrader of the estrogen receptor. researchgate.net This dual mechanism is driven by its unique fluoropropyl pyrrolidinyl side chain. aacrjournals.orgaacrjournals.org
Upon binding to ERα, amcenestrant induces a conformational change in the receptor, which prevents its activation by estradiol. nih.gov This antagonistic action blocks the downstream signaling pathways that are dependent on ER activation. portlandpress.com
Computational Chemistry and Structural Biology of C23h24cl2n4o2
Molecular Modeling and Docking Simulations of C23H24Cl2N4O2 with Target Receptors
Molecular docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. derpharmachemica.com These simulations have been crucial in understanding how aprepitant (B1667566) interacts with its primary target, the NK1R, as well as other potential protein targets.
Interaction with Neurokinin-1 Receptor (NK1R):
Docking studies have elucidated the binding mode of aprepitant within the orthosteric binding pocket of NK1R. nih.govethz.ch In one study, aprepitant demonstrated a high binding affinity with a docking score of -15.5 kcal/mol. nih.gov The stability of this aprepitant-receptor complex was further supported by a low MM-GBSA score of -93.09 kcal/mol. nih.gov
Key interactions between aprepitant and NK1R involve the formation of a hydrophobic pocket. Specific amino acid residues in the receptor play a crucial role in this binding. These include:
Hydrogen bonds: Aprepitant forms three hydrogen bonds with Glutamine (GLN) 165, one with Tryptophan (TRP) 184, and one with Glutamate (GLU) 193. nih.gov Another study also highlighted hydrogen bonds with GLN 165 and Histidine (HIS) 197. esisresearch.org
Pi-pi stacking: An important pi-pi stacking interaction occurs with HIS 197. nih.gov
Hydrophobic interactions: The lipophilic character of the complex is significant, as indicated by a ChemScore lipophilic pair term of -4.07. nih.gov
These interactions are considered essential for the antagonistic activity of aprepitant at the NK1R. nih.gov Molecular modeling studies have utilized various software, including Glide, AutoDock, and Discovery Studio, to perform these simulations, often using crystal structures of the NK1R-aprepitant complex (e.g., PDB ID: 6HLO) as a template. nih.govesisresearch.orgmdpi.com
Interaction with Other Potential Targets:
Computational screening has also explored aprepitant's potential to interact with other proteins.
Neutral Sphingomyelinase 2 (nSMase2): Virtual screening identified aprepitant as a potential inhibitor of nSMase2, an enzyme involved in exosome release in cancer. nih.gov Molecular docking and subsequent molecular dynamics simulations confirmed a stable complex, with the root-mean-square deviation (RMSD) plot showing proper convergence. nih.govresearchgate.net
SARS-CoV-2 Proteases: In the search for repurposed drugs against COVID-19, docking studies investigated aprepitant's binding to viral proteases like the main protease (Mpro) and papain-like protease (PLpro). frontiersin.orgresearchgate.netacs.org While some studies reported excellent docking scores, molecular dynamics simulations suggested that aprepitant was not stably bound in the PLpro pocket. frontiersin.orgacs.org
Table 1: Summary of Aprepitant Docking Simulation Results
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Software/Method | Reference |
|---|---|---|---|---|
| Neurokinin-1 Receptor (NK1R) | -15.5 | GLN 165, TRP 184, GLU 193, HIS 197 | Glide | nih.gov |
| Neurokinin-1 Receptor (NK1R) | -93.09 (MM-GBSA) | Not specified | MM-GBSA | nih.gov |
| Neutral Sphingomyelinase 2 (nSMase2) | Not specified | Not specified | Virtual Screening, Molecular Docking | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Not specified | Not specified | Molecular Docking, Molecular Dynamics | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com These analyses are instrumental in understanding which structural features of a molecule are critical for its function and in predicting the activity of new, unsynthesized derivatives.
While specific QSAR studies focusing exclusively on a broad range of aprepitant derivatives are not extensively detailed in the provided results, the principles of QSAR have been applied to related NK1R antagonists and other drug classes. For instance, QSAR analysis has been used to predict drug-drug interactions involving the ABCG2 transporter and to understand the inhibition of cytochrome P450 CYP3A4. mdpi.comnih.gov
In the context of NK1R antagonists, structure-activity relationship (SAR) studies, a concept closely related to QSAR, have established critical features for high-affinity binding. mdpi.com These include the distance and mutual positioning of two aromatic rings. mdpi.com Modifications to other parts of the molecule, such as the triazolinone ring, can sometimes be made without a significant loss of affinity. mdpi.com
Studies on carbohydrate-based aprepitant analogs have shown that structural modifications significantly impact selectivity and cytotoxic activity. csic.esacs.org For example, a glucosyl amino derivative was found to be more selective than aprepitant itself. csic.es The introduction of a 4,6-O-benzylidene acetal (B89532) in certain diastereomers increased selective activity without compromising cytotoxicity. acs.org These findings, while not formal QSAR models, provide the foundational data needed for such an analysis by linking specific structural changes to measurable biological outcomes.
De Novo Design Strategies for this compound Analogues
De novo design involves the computational creation of novel molecular structures with desired properties, often based on the structure of a known ligand or the binding site of a target receptor. nih.gov This strategy is used to develop new analogues of aprepitant with potentially improved characteristics.
Research has focused on designing novel NK1R antagonists by modifying the aprepitant scaffold or by using it as a template.
Carbohydrate-Based Analogues: A notable strategy has been the design and synthesis of carbohydrate-based aprepitant analogues. csic.es Supported by docking studies, new generations of derivatives based on D-glucose, D-galactose, and L-arabinose have been created. csic.esacs.org This approach has led to the discovery of analogues with significantly higher selectivity and potent cytotoxic activity against certain cancer cells compared to the parent compound. csic.es
Peptidomimetic Derivatives: In a broader context of designing NK1/NK3 receptor antagonists, rational design and molecular hybridization have been used to create novel phenylalanine core derivatives. researchgate.net While not direct aprepitant analogues, this demonstrates a de novo strategy inspired by existing ligands to achieve desired receptor affinity and antagonism. researchgate.net
Chimeric Ligands: The design of chimeric molecules represents another advanced strategy. For example, a potent chimeric opioid agonist-NK1 receptor antagonist was created by combining the N-terminus of an opioid pharmacophore with a novel NK1R antagonist pharmacophore. nih.govnih.govacs.org This highlights how structural elements from different active compounds can be computationally merged to create multifunctional ligands.
These design strategies often rely on an initial understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—derived from molecules like aprepitant. esisresearch.org
Conformational Analysis and Dynamics of this compound
Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of a molecule and the changes in its shape over time. These studies reveal how aprepitant behaves in a dynamic environment, such as when binding to its receptor. researchgate.netnih.gov
Receptor-Bound Dynamics:
19F-NMR spectroscopy and MD simulations have provided profound insights into the dynamics of aprepitant when bound to the NK1R. ethz.chnih.govpnas.org These studies revealed that the drug's binding is not static.
Ring Flipping: Aprepitant contains a bis-trifluoromethyl-phenyl ring. 19F-NMR studies have shown that this ring undergoes 180° flipping motions while the drug is in the binding pocket of the NK1R. nih.govpnas.org
Receptor Plasticity: The binding groove of the NK1R is not rigid; it undergoes transient fluctuations with large amplitudes of 6 to 8 Å. ethz.chnih.govpnas.org This structural plasticity of the receptor allows for multiple orientations of the aprepitant molecule within the binding site. ethz.chpnas.org This dynamic interplay suggests a multi-step process for ligand selection and helps explain the varying efficacies of different drugs targeting the same receptor. pnas.org
Dynamics with Other Targets:
MD simulations have also been used to assess the stability of aprepitant when docked to other proteins.
nSMase2: For the aprepitant-nSMase2 complex, MD simulations were performed to evaluate its reliability, with the root-mean-square deviation (RMSD) plot indicating proper convergence and a stable complex. nih.govresearchgate.net
SARS-CoV-2 PLpro: In contrast, MD simulations of aprepitant in the pocket of the SARS-CoV-2 papain-like protease (PLpro) showed that it was not stably bound, diffusing away within a few nanoseconds. frontiersin.org
These findings underscore the importance of dynamic simulations in validating docking results and providing a more realistic picture of the molecular interactions.
Analytical and Bioanalytical Methodologies for C23h24cl2n4o2 Research
Chromatographic Techniques for C23H24Cl2N4O2 Purity Assessment and Quantification in Research Matrices
Chromatographic methods are fundamental in determining the purity of this compound and quantifying it in various research samples. spirochem.com High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution and sensitivity. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC):
A common approach for purity assessment involves reversed-phase HPLC (RP-HPLC). researchgate.netturkjps.org In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. turkjps.orgejgm.co.uk The separation is based on the differential partitioning of the compound and any impurities between the two phases.
A typical HPLC method for the analysis of a compound like this compound would be developed and validated according to established guidelines. turkjps.org This involves optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength. researchgate.net For instance, a gradient elution might be employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of all components. pensoft.net
Purity is determined by integrating the area of the main compound peak and any impurity peaks in the chromatogram. The percentage purity is calculated based on the relative area of the main peak. For accurate quantification in research matrices like plasma or tissue homogenates, a validated HPLC method with a suitable internal standard is often used. turkjps.org The method's linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) are established to ensure reliable results. researchgate.netturkjps.org
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 mm x 250 mm | Stationary phase for separation. turkjps.org |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid) | Eluent to carry the sample through the column. turkjps.orgpensoft.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. researchgate.netejgm.co.uk |
| Injection Volume | 10 µL | The amount of sample introduced into the system. pensoft.net |
| Detection | UV at a specific wavelength (e.g., 240 nm or 254 nm) | To detect and quantify the compound and impurities. researchgate.netpensoft.net |
| Column Temperature | 30 °C | To ensure reproducible retention times. pensoft.net |
Spectroscopic Methods for this compound Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized this compound. wisc.edu The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. msu.eduwikipedia.org For a compound like this compound, both ¹H NMR and ¹³C NMR spectra are crucial.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. libretexts.org The chemical shift (δ) indicates the electronic environment of the protons, while the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons. libretexts.orgyoutube.com Integration of the peak areas corresponds to the relative number of protons for each signal. libretexts.org
¹³C NMR: This spectrum shows the different types of carbon atoms in the molecule. msu.edu Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons.
The combination of ¹H and ¹³C NMR data allows for the complete assignment of the structure of this compound. msu.edu
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C=O (carbonyl), N-H, C-N, C-Cl, and aromatic C-H bonds.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided | Expected Features for this compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals corresponding to aromatic, aliphatic, and N-H protons with specific chemical shifts and splitting patterns. libretexts.org |
| ¹³C NMR | Carbon skeleton | Signals for carbonyl, aromatic, and aliphatic carbons. msu.edu |
| IR Spectroscopy | Functional groups | Characteristic absorption bands for C=O, N-H, C-N, and C-Cl bonds. |
Mass Spectrometry for Metabolite Identification and Quantification of this compound in Research Settings
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. broadinstitute.org It is particularly valuable in research settings for identifying and quantifying metabolites of this compound. ijpras.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed method for this purpose. mdpi.comresearchgate.net
Metabolite Identification:
In vitro studies using liver microsomes are often conducted to predict the metabolic fate of a new chemical entity. mdpi.com After incubation, the sample is analyzed by LC-MS/MS to identify potential metabolites. mdpi.com The process involves:
Separation: The metabolites are first separated from the parent compound and other matrix components using liquid chromatography. thermofisher.com
Ionization: The separated compounds are then ionized, typically using electrospray ionization (ESI). thermofisher.com
Mass Analysis: The mass spectrometer measures the m/z of the molecular ions of the parent compound and its potential metabolites. Common metabolic transformations include oxidation (addition of an oxygen atom, +16 Da) and glucuronidation (addition of a glucuronic acid moiety, +176 Da). mdpi.com
Tandem MS (MS/MS): To confirm the structure of a potential metabolite, the molecular ion is selected and fragmented. The resulting fragmentation pattern is then compared to that of the parent compound to pinpoint the site of metabolic modification. ijpras.commdpi.com
Quantification:
For quantitative analysis of this compound and its metabolites in biological samples, a validated LC-MS/MS method is essential. researchgate.net This typically involves using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored, providing high selectivity and sensitivity. mdpi.com
Table 3: Common Metabolic Transformations and their Mass Shifts
| Metabolic Reaction | Mass Change (Da) | Description |
|---|---|---|
| Hydroxylation | +16 | Addition of a hydroxyl group (-OH). |
| N-dealkylation | Varies | Removal of an alkyl group from a nitrogen atom. |
| Glucuronidation | +176 | Conjugation with glucuronic acid. mdpi.com |
| Sulfation | +80 | Conjugation with a sulfate (B86663) group. |
Future Perspectives and Unaddressed Research Questions for C23h24cl2n4o2
Elucidation of Broader Pharmacological Profiles of C23H24Cl2N4O2
NIDA-41020 is characterized as a high-affinity and selective CB1 receptor antagonist, with a reported inhibitory constant (Ki) of 4.1 nM. myskinrecipes.commedchemexpress.comimperial.ac.uk It exhibits notable selectivity for the CB1 receptor over the CB2 receptor. myskinrecipes.com This pharmacological profile makes it an invaluable tool for investigating the central and peripheral effects mediated by CB1 receptor activation.
Recent studies have highlighted the potential of NIDA-41020 in reversing cognitive deficits. Research in animal models has shown that NIDA-41020 can significantly reverse learning and memory impairments induced by substances such as morphine, Δ9-tetrahydrocannabinol (THC), and mitragynine, the primary psychoactive alkaloid in Kratom. nih.govresearchgate.netkuleuven.be These findings suggest a crucial involvement of the CB1 receptor in the cognitive effects of these drugs and point towards the therapeutic potential of CB1 antagonism in substance-use-related cognitive disorders. researchgate.net
Future research should aim to explore the broader pharmacological effects of NIDA-41020 beyond its established role in the central nervous system. Investigating its influence on metabolic processes, cardiovascular function, and inflammatory responses could reveal new therapeutic avenues. Given that CB1 receptors are expressed in various peripheral tissues, including adipose tissue, liver, and skeletal muscle, a comprehensive understanding of NIDA-41020's peripheral actions is warranted. ahajournals.org
Table 1: In Vitro Binding Affinities of NIDA-41020
| Receptor | Binding Affinity (Ki) |
| CB1 | 4.1 nM myskinrecipes.commedchemexpress.comimperial.ac.uk |
| CB2 | Significantly lower than CB1 myskinrecipes.com |
Innovation in Synthetic Approaches for this compound and Its Analogues
The synthesis of NIDA-41020 was part of a broader effort to develop analogues of the first-generation CB1 antagonist SR141716 with improved physicochemical properties, specifically lower lipophilicity, to enhance their suitability as PET radioligands. researchgate.net The core structure is a 1,5-diarylpyrazole scaffold. nih.gov
Innovations in synthetic chemistry could lead to more efficient and versatile methods for producing NIDA-41020 and its analogues. One promising area is the development of parallel solid-phase synthesis (SPS) techniques. For instance, a novel method for the parallel SPS of iodinated 1,5-diarylpyrazole CB1 receptor ligands has been developed, which could be adapted for the synthesis of a library of NIDA-41020 analogues with diverse substitutions. imperial.ac.uk This approach allows for rapid diversification of the core structure to explore structure-activity relationships (SARs) more systematically. imperial.ac.uk
Furthermore, exploring bioisosteric replacement strategies could yield novel analogues with unique pharmacological profiles. The synthesis of 1,2,3-triazole analogues of 1,5-diarylpyrazoles has been reported, demonstrating that alternative heterocyclic cores can maintain high affinity for the CB1 receptor. nih.gov Applying such strategies to the NIDA-41020 template could lead to the discovery of new chemical entities with enhanced selectivity, improved pharmacokinetic properties, or different functional activities (e.g., inverse agonism versus neutral antagonism). Future synthetic efforts should also focus on developing more environmentally sustainable and cost-effective routes. nih.govrsc.org
Addressing Potential Resistance Mechanisms to this compound-based Therapies
While NIDA-41020 is primarily a research tool, the potential for resistance is a critical consideration for any therapeutic agent. For CB1 receptor antagonists, resistance could manifest as a diminished response to the drug over time. One potential mechanism of resistance could involve the modulation of drug efflux transporters. Studies have shown that CB1 receptor antagonists can interact with multidrug resistance-associated proteins (MRPs), such as MRP1 and MRP4. ru.nlnih.gov These transporters can influence the pharmacokinetic profile of drugs by affecting their distribution and penetration into tissues, including the brain. ru.nl Overexpression or altered activity of these transporters could therefore limit the efficacy of NIDA-41020-based therapies by reducing their concentration at the target site.
Another aspect to consider is the development of tolerance. Research on cannabinoid receptor agonists has shown that the degree of tolerance development can vary depending on the specific behavioral effect being measured. nih.gov Similarly, the behavioral effects of cannabinoids exhibit differential sensitivity to blockade by antagonists. nih.gov This suggests that the endocannabinoid system may have complex adaptive mechanisms that could contribute to a reduced efficacy of antagonists over time. Future research should investigate the long-term effects of NIDA-41020 exposure on CB1 receptor expression, signaling pathways, and the activity of drug transporters to better understand and potentially circumvent resistance mechanisms.
Development of Novel Research Tools Utilizing this compound
The primary development of NIDA-41020 was as a potential radioligand for PET imaging of CB1 receptors in the brain. myskinrecipes.comimperial.ac.ukcaymanchem.com Its lower lipophilicity compared to earlier compounds like SR141716 makes it a more promising candidate for reducing non-specific binding and improving image quality in PET studies. researchgate.netsnmjournals.org The development of [11C]-labeled NIDA-41020 has been a significant step in this direction, allowing for in vivo visualization and quantification of CB1 receptors. snmjournals.org
Beyond its use in PET imaging, NIDA-41020 serves as a valuable pharmacological tool to probe the function of the endocannabinoid system. Its ability to reverse the cognitive impairments induced by various drugs of abuse has established its utility in addiction research. nih.govresearchgate.net This allows researchers to dissect the specific contribution of CB1 receptors to the complex behavioral and neurological effects of these substances.
Future development could focus on creating even more sophisticated research tools based on the NIDA-41020 scaffold. This could include the synthesis of fluorescently labeled analogues for use in high-resolution microscopy techniques to study receptor trafficking and localization at a subcellular level. Additionally, the development of biotinylated or photoaffinity-labeled versions of NIDA-41020 could facilitate the identification and characterization of novel interacting proteins and signaling complexes associated with the CB1 receptor. These novel tools would further enhance our understanding of the intricate biology of the endocannabinoid system.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of CHClNO, and how should conflicting chromatographic data be resolved?
- Methodological Approach : Use orthogonal techniques such as HPLC (for purity assessment), NMR (for structural confirmation), and mass spectrometry (for molecular weight validation). If conflicting chromatographic data arise (e.g., unexpected peaks in HPLC), perform spiking experiments with known standards or employ tandem MS to identify impurities. Replicate experiments under controlled conditions (temperature, mobile phase) to isolate variables. Report raw data in appendices and processed data in the main text to ensure transparency .
Q. How can researchers design experiments to assess the hydrolytic stability of CHClNO under physiological pH conditions?
- Methodological Approach : Conduct accelerated stability studies using buffer solutions (pH 1.2–7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS at regular intervals. Apply kinetic modeling (e.g., first-order decay) to estimate shelf life. Include error margins for pH fluctuations and temperature control, and validate results with triplicate runs. Use statistical tools (e.g., ANOVA) to assess significance of degradation pathways .
Q. What strategies are effective for optimizing the solubility of CHClNO in aqueous matrices while maintaining bioactivity?
- Methodological Approach : Employ the shake-flask method to measure equilibrium solubility in water and co-solvents (e.g., DMSO, PEG). Evaluate the impact of pH adjustment, surfactants, or cyclodextrin complexation. Pair solubility assays with cell-based bioactivity tests to ensure pharmacological retention. Document solvent interactions using molecular dynamics simulations to rationalize empirical findings .
Advanced Research Questions
Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) for CHClNO?
- Methodological Approach : Re-examine sample preparation (e.g., solvent deuteration, concentration effects) and instrument calibration. Compare experimental NMR shifts with density functional theory (DFT) calculations using solvent-implicit models. If discrepancies persist, investigate tautomeric equilibria or conformational flexibility via variable-temperature NMR. Publish full spectral datasets and computational parameters to enable peer validation .
Q. What experimental and computational frameworks are suitable for elucidating the degradation pathways of CHClNO under oxidative stress?
- Methodological Approach : Expose the compound to HO or radical initiators (e.g., AIBN) and track degradation products via LC-HRMS . Use multi-variate analysis to correlate degradation rates with environmental factors. Complement with DFT-based reaction pathway simulations to predict intermediates. Validate mechanisms using isotopic labeling or trapping agents. Discuss limitations of in silico models in capturing solvent effects .
Q. How can researchers integrate high-throughput screening (HTS) data with molecular docking studies to identify structure-activity relationships (SAR) for CHClNO derivatives?
- Methodological Approach : Generate a derivative library via parallel synthesis and screen against target proteins using HTS. Perform ensemble docking (e.g., AutoDock Vina) with flexible receptor sites to account for protein dynamics. Apply machine learning (e.g., random forests) to link docking scores with bioactivity data. Address false positives by cross-validating with SPR or ITC binding assays. Use PICO frameworks to define inclusion criteria for derivatives .
Q. What methodologies are recommended for resolving enantiomeric excess (ee) discrepancies in chiral synthesis routes for CHClNO?
- Methodological Approach : Employ chiral HPLC or CE with cyclodextrin additives to measure ee. Investigate catalyst leaching or racemization during workup by quenching reactions at varying timepoints. Use circular dichroism (CD) to confirm absolute configuration. Apply Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) and minimize side reactions. Document procedural deviations and their impact on ee .
Data Analysis & Reporting Standards
Q. How should researchers address outliers in dose-response assays involving CHClNO?
- Methodological Approach : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Replicate outlier data points to distinguish technical errors from biological variability. If outliers persist, use robust regression models (e.g., Huber loss) to minimize their influence on IC calculations. Transparently report outlier handling in the methods section, adhering to FINER criteria for ethical reporting .
Q. What statistical frameworks are optimal for analyzing synergistic effects between CHClNO and adjuvant therapies?
- Methodological Approach : Use Chou-Talalay combination indices or Bliss independence models to quantify synergy. Validate with isobolographic analysis and dose-matrix screens. Perform bootstrapping to estimate confidence intervals for synergy scores. Discuss clinical relevance by comparing effect sizes to monotherapy baselines. Include raw interaction heatmaps in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
